N,N'-diisopropyl-1,3-adamantanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-diisopropyl-1,3-adamantanedicarboxamide is a synthetic organic compound with the molecular formula C18H30N2O2. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and two diisopropylamide groups attached to the 1 and 3 positions of the adamantane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diisopropyl-1,3-adamantanedicarboxamide typically involves the reaction of 1,3-adamantanedicarboxylic acid with diisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
On an industrial scale, the production of N,N’-diisopropyl-1,3-adamantanedicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-diisopropyl-1,3-adamantanedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
N,N’-diisopropyl-1,3-adamantanedicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N,N’-diisopropyl-1,3-adamantanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Adamantanedicarboxylic acid: The parent compound from which N,N’-diisopropyl-1,3-adamantanedicarboxamide is derived.
N,N’-diethyl-1,3-adamantanedicarboxamide: A similar compound with diethylamide groups instead of diisopropylamide groups.
1,3-Adamantanediamine: A related compound with amine groups instead of amide groups
Uniqueness
N,N’-diisopropyl-1,3-adamantanedicarboxamide is unique due to the presence of diisopropylamide groups, which impart specific steric and electronic properties to the molecule. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRDBKVONDYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.